Brevinin-2PTe
Description
Brevinin-2PTe is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, predominantly isolated from the skin secretions of amphibians such as Pelophylax species. Structurally, it features a conserved N-terminal α-helical domain and a C-terminal cyclic heptapeptide motif (Cys-Lys-X-Cys, where X represents variable residues) stabilized by a disulfide bond . This structural configuration enhances its stability in biological fluids and contributes to its broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. Studies indicate its mechanism involves membrane disruption via electrostatic interactions with microbial lipid bilayers, followed by pore formation and cytoplasmic leakage .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLDSFKNAMIGVAKSVGKTALSTLACKIDKSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
Temporin-L : Shorter length and lack of disulfide bonds reduce its stability but confer lower cytotoxicity, making it suitable for topical applications .
Magainin-2 : While less hemolytic, its linear structure renders it susceptible to proteolytic degradation, unlike the stabilized this compound .
Mechanistic Differences
- Membrane Permeabilization : this compound and Brevinin-2CE induce rapid membrane depolarization, whereas Temporin-L preferentially targets intracellular components like DNA .
- Anti-Biofilm Activity: this compound demonstrates superior biofilm inhibition (IC50: 8 µM against Pseudomonas aeruginosa) compared to Magainin-2 (IC50: 25 µM) .
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